molecular formula C22H22F3NO2S B15208136 {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol CAS No. 921609-76-9

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol

Cat. No.: B15208136
CAS No.: 921609-76-9
M. Wt: 421.5 g/mol
InChI Key: RZWOJEZCMJRIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol is a structurally complex compound featuring a quinoline core substituted with a trifluoromethyl (-CF₃) group at position 7. A sulfanyl (thioether) group at position 4 connects to a pentyloxy chain, terminating in a para-substituted phenyl ring bearing a primary alcohol (-CH₂OH) group.

Properties

CAS No.

921609-76-9

Molecular Formula

C22H22F3NO2S

Molecular Weight

421.5 g/mol

IUPAC Name

[4-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]phenyl]methanol

InChI

InChI=1S/C22H22F3NO2S/c23-22(24,25)17-6-9-19-20(14-17)26-11-10-21(19)29-13-3-1-2-12-28-18-7-4-16(15-27)5-8-18/h4-11,14,27H,1-3,12-13,15H2

InChI Key

RZWOJEZCMJRIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OCCCCCSC2=C3C=CC(=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol typically involves multiple steps, starting with the preparation of the quinoline ring system. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using reagents such as trifluoromethyl iodide. The sulfanyl group is then introduced via nucleophilic substitution reactions, often using thiol reagents. The final step involves the attachment of the phenylmethanol moiety through etherification reactions, using appropriate alcohol and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline ring system may also play a role in binding to DNA or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several derivatives, enabling comparisons of pharmacological, physicochemical, and synthetic properties. Below is an analysis of its closest analogs:

Structural Analogues

Compound Name Core Structure Substituents Key Differences Potential Applications Reference
2-(morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one dihydrochloride Quinoline + pyranone - Morpholine-methyl group
- Pyranone ring
Terminal pyranone replaces phenyl methanol; dihydrochloride salt Likely kinase inhibition (inferred from morpholine and sulfanyl motifs)
N-(3-Fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide Quinoline + pyrazole - Hydroxypropoxy chain
- Pyrazole-carboxamide
Ether linkage (oxygen) instead of thioether; fluorophenyl and pyrazole groups Anticancer (common quinoline-based target)
{5-[(2,6-Dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol Pyrazole - Dichlorophenyl-sulfanyl
- Pyrazole core
Pyrazole replaces quinoline; simpler chain Antimicrobial or anti-inflammatory (sulfanyl-methanol motif)
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide Quinoline + benzene - Amino linkage
- Sulfonamide group
Sulfonamide replaces thioether; no pentyloxy chain Anticancer (explicitly studied for this purpose)

Physicochemical and Functional Comparisons

  • Lipophilicity: The trifluoromethyl and quinoline groups enhance lipophilicity in all analogs, but the terminal methanol in the target compound increases hydrophilicity compared to pyranone or morpholine derivatives .
  • Synthetic Complexity: The pentyloxy-thioether linkage in the target compound requires multi-step synthesis, similar to the pyranone derivative in , whereas sulfonamide analogs () utilize simpler amination reactions .
  • Biological Activity: Sulfonamide-quinoline hybrids () demonstrate explicit anticancer activity, suggesting the target compound’s thioether and methanol groups may modulate selectivity or potency .

Data Table: Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₂₆H₂₅F₃N₂O₂S 510.55 g/mol Quinoline, -CF₃, thioether, phenyl methanol
Pyranone Derivative () C₂₅H₂₇F₃N₂O₄S·2HCl 624.52 g/mol Quinoline, -CF₃, thioether, pyranone, morpholine
Sulfonamide Derivative () C₁₆H₁₂F₃N₃O₂S 367.35 g/mol Quinoline, -CF₃, sulfonamide

Key Research Findings

  • : The pyranone derivative’s dihydrochloride salt form highlights the importance of solubility optimization for bioactive quinoline-thioether compounds .
  • : Sulfonamide-quinoline hybrids exhibit anticancer activity, implying that the target compound’s methanol group could enhance binding to hydroxyl-dependent targets (e.g., kinases or phosphatases) .
  • : Quinoline ethers with fluorophenyl groups demonstrate target selectivity in kinase inhibition, suggesting the target’s trifluoromethyl and thioether groups may confer similar advantages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Quinoline-thiol coupling : Reacting 7-(trifluoromethyl)quinolin-4-thiol with a brominated pentyl chain under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-pentyl intermediate.
  • Etherification : Coupling the intermediate with 4-hydroxybenzyl alcohol via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or phase-transfer agents.
  • Critical Parameters : Temperature control (60–80°C for thiol coupling), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:bromopentane) significantly affect yield. Acidic hydrolysis (e.g., HCl) may be needed for deprotection .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the quinoline aromatic protons (δ 8.5–9.0 ppm), trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR), and the benzyl alcohol moiety (δ 4.5–5.0 ppm for -CH₂OH).
  • FTIR : Confirm the presence of -OH (3200–3600 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-S (600–700 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s solubility vary with solvent polarity, and what implications does this have for formulation?

  • Methodological Answer :

  • Solubility Profile :
SolventPolarity (LogP)Solubility (mg/mL)
Water-0.74<0.1
Methanol-0.7615–20
DMSO-1.35>50
Ethyl Acetate0.682–5
  • Implications : Low aqueous solubility necessitates DMSO for in vitro assays. For in vivo studies, use co-solvents (e.g., PEG 400) or nanoformulations. Compare with structurally similar alcohols (e.g., 4-methylphenylmethanol) to predict behavior .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) to validate in vitro potency.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity.
  • Cell-Based Assays : Use 3D spheroids or organoids to bridge the gap between monolayer cultures and in vivo models. For discrepancies in metabolic stability, employ liver microsomes or hepatocyte co-cultures .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model quinoline’s interaction with hydrophobic pockets (e.g., ATP-binding sites). The trifluoromethyl group may enhance binding via halogen bonding.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of the sulfanyl-pentyloxy linker in aqueous environments.
  • QSAR Models : Corrogate substituent effects (e.g., -CF₃ vs. -CH₃) on activity using datasets from analogous quinoline derivatives .

Q. What strategies optimize the coupling reaction between the quinoline and phenylmethanol moieties?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Xantphos for Suzuki-Miyaura coupling if aryl halides are involved. For SN2 reactions, optimize base strength (e.g., Cs₂CO₃ > K₂CO₃).
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states. Additives like TBAB (tetrabutylammonium bromide) improve phase-transfer efficiency.
  • Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via flash chromatography (60% yield typical) .

Q. How should researchers analyze byproducts formed during the synthesis of the sulfanyl-pentyloxy linkage?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to detect disulfide byproducts (m/z [M+2H]⁺).
  • GC-MS : Identify volatile impurities (e.g., unreacted bromopentane) with a DB-5MS column.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline intermediates (e.g., disulfide dimers) .

Q. What in vitro models best assess the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Permeability Assays : Predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability).
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Evaluate passive diffusion using lipid membranes.
  • CYP450 Inhibition Screening : Use recombinant enzymes (CYP3A4, CYP2D6) to assess metabolic liabilities. Compare with reference compounds like chloroquine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.